molecular formula C18H12F6N4O2 B12372008 N-[3,5-bis(trifluoromethyl)phenyl]-5-(hydrazinecarbonyl)-1H-indole-2-carboxamide

N-[3,5-bis(trifluoromethyl)phenyl]-5-(hydrazinecarbonyl)-1H-indole-2-carboxamide

Cat. No.: B12372008
M. Wt: 430.3 g/mol
InChI Key: PMWWUFQRANSVCI-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethyl)phenyl]-5-(hydrazinecarbonyl)-1H-indole-2-carboxamide is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl-substituted phenyl group, an indole core, and a hydrazinecarbonyl moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-5-(hydrazinecarbonyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the trifluoromethyl-substituted phenyl group and the hydrazinecarbonyl moiety. Common reagents used in these reactions include trifluoromethylating agents, hydrazine derivatives, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]-5-(hydrazinecarbonyl)-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl-substituted phenyl group, using nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-[3,5-bis(trifluoromethyl)phenyl]-5-(hydrazinecarbonyl)-1H-indole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: The compound is used in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-5-(hydrazinecarbonyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The hydrazinecarbonyl moiety can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3,5-bis(trifluoromethyl)phenyl]-5-(hydrazinecarbonyl)-1H-indole-2-carboxamide is unique due to its combination of an indole core, trifluoromethyl-substituted phenyl group, and hydrazinecarbonyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research fields.

Properties

Molecular Formula

C18H12F6N4O2

Molecular Weight

430.3 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-5-(hydrazinecarbonyl)-1H-indole-2-carboxamide

InChI

InChI=1S/C18H12F6N4O2/c19-17(20,21)10-5-11(18(22,23)24)7-12(6-10)26-16(30)14-4-9-3-8(15(29)28-25)1-2-13(9)27-14/h1-7,27H,25H2,(H,26,30)(H,28,29)

InChI Key

PMWWUFQRANSVCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)NN)C=C(N2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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